1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

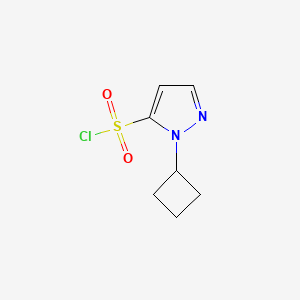

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the CAS Number: 2126164-47-2 . It has a molecular weight of 220.68 . The IUPAC name for this compound is 1-cyclobutyl-1H-pyrazole-5-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride is 1S/C7H9ClN2O2S/c8-13(11,12)7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications

Efficient Catalysis

- Catalytic Applications : 1-Sulfopyridinium chloride, a novel ionic liquid, has been used as an efficient, homogeneous, and reusable catalyst for synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This is achieved through the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aromatic and hetero-aromatic aldehydes under mild conditions (Moosavi‐Zare et al., 2013).

Chemical Synthesis and Transformation

Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis : A sulfur-functionalized aminoacrolein derivative is utilized for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This method demonstrates the reagent's utility for synthesizing pyrazole-4-sulfonylamides through a 3-step parallel medicinal chemistry protocol (Tucker et al., 2015).

Synthesis of Pyrazolo[3,4-B]pyridin-3-Ol Derivatives : 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol (3a) has been synthesized from 2,6-dichloro-4-methylnicotinonitrile. This includes the synthesis of related sulfonyl and acylated products from compound 3a using different sulfonyl and acyl chloride compounds (Shen et al., 2014).

Biochemical Applications

- Synthesis of Bioactive 1H-Pyrazole Derivatives : A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety have been synthesized and screened for their anti-inflammatory and antimicrobial activities. These derivatives were produced through a one-pot cyclo-condensation reaction of phenyl-4-methyl benzene sulfonates and hydrazine hydrate or phenyl hydrazine (Kendre et al., 2013).

Molecular Structure Analysis

Structural Characterization : Sulfonamide derivatives containing pyrazol-1-yl-pyridazine structural fragments have been synthesized and characterized. These derivatives are promising for new substances with specific biological activities, particularly as inhibitors of human carbonic anhydrases (Komshina et al., 2020).

Synthesis and Structural Proof of Sulfonylated Aminopyrazoles : The sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride led to the synthesis of new compounds. Their structures were confirmed using various spectroscopic methods (Povarov et al., 2017).

NMR-Spectroscopic Investigations : The synthesis of 1-substituted 4-cinnamoyl-5-hydroxypyrazoles and their tautomeric behavior in various solvents were explored using NMR spectroscopy. This study provided insights into the molecular structure and behavior of these compounds (Holzer & Krca, 2003).

properties

IUPAC Name |

2-cyclobutylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEQRVZGKGYTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2498402.png)

![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B2498403.png)

![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)

![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)

![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)

![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)